molecular formula C13H15N B1219693 N-methyl-N-2-propynyl-1-indanamine CAS No. 1875-49-6

N-methyl-N-2-propynyl-1-indanamine

Cat. No.: B1219693
CAS No.: 1875-49-6
M. Wt: 185.26 g/mol
InChI Key: CSVGVHNFFZWQJU-UHFFFAOYSA-N
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Description

N-methyl-N-2-propynyl-1-indanamine (AGN-1133) is a synthetic aminoindane derivative characterized by a bicyclic indane core substituted with a methyl and a propargyl (2-propynyl) group on the nitrogen atom. Its hydrochloride salt (CAS 136314-72-2) has been studied extensively as an irreversible, selective monoamine oxidase B (MAO-B) inhibitor . MAO-B inhibitors are critical in Parkinson’s disease (PD) treatment due to their ability to enhance dopamine levels by blocking enzymatic degradation of endogenous and exogenous dopamine . AGN-1133 emerged during preclinical investigations alongside AGN-1135 (rasagiline), a structurally related compound with higher selectivity for MAO-B. Unlike selegiline, a first-generation MAO-B inhibitor, AGN-1133 and rasagiline avoid amphetamine-like metabolites, reducing risks of sympathomimetic side effects .

Properties

IUPAC Name

N-methyl-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N/c1-3-10-14(2)13-9-8-11-6-4-5-7-12(11)13/h1,4-7,13H,8-10H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSVGVHNFFZWQJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#C)C1CCC2=CC=CC=C12
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1506-17-8 (hydrochloride)
Record name N-Methyl-N-2-propynyl-1-indanamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032033219
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DSSTOX Substance ID

DTXSID40953900
Record name N-Methyl-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine
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URL https://comptox.epa.gov/dashboard/DTXSID40953900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1875-49-6, 32033-21-9
Record name 2,3-Dihydro-N-methyl-N-2-propyn-1-yl-1H-inden-1-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1875-49-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-N-2-propynyl-1-indanamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001875496
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methyl-N-2-propynyl-1-indanamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032033219
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methyl-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40953900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-METHYL-N-2-PROPYNYL-1-INDANAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37N2TO074R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Comparison with Similar Compounds

AGN-1133 vs. AGN-1135 (Rasagiline)

Parameter AGN-1133 (N-methyl-N-2-propynyl-1-indanamine) AGN-1135 (Rasagiline)
Structure N-methyl-N-propargyl-1-indanamine N-propargyl-(R)-aminoindane
MAO-B Selectivity Moderate (irreversible) High (irreversible)
Metabolites Aminoindane derivatives 1R-Aminoindane
Clinical Use Preclinical candidate Approved for PD
Side Effects Limited data; no amphetamine-like metabolites No CNS/cardiovascular effects

AGN-1135’s superior MAO-B selectivity is attributed to its stereochemistry (R-enantiomer) and optimized propargyl positioning, which enhances target engagement . Both compounds lack sympathomimetic effects due to non-amphetamine metabolites, unlike selegiline, which metabolizes to l-amphetamine and l-methamphetamine, posing cardiovascular risks .

AGN-1133 vs. Selegiline

Parameter AGN-1133 Selegiline
Metabolites Non-amphetamine l-Amphetamine derivatives
Selectivity (MAO-B/A) ~100-fold ~50-fold
Therapeutic Profile Potential neuroprotection Higher risk of hypertension

Aminoindane Derivatives with Varied Substitutions

N-methyl-5-methoxy-1-indanamine

  • Key Difference : Methoxy substitution at position 5 enhances MAO inhibition in vivo compared to AGN-1133.
  • Activity : Demonstrates that methoxyl group positioning significantly impacts MAO-B affinity and bioavailability .

N-Benzyl-N-methylprop-2-yn-1-amine

  • Structure : Benzyl group replaces indane core.

Propargylamine-Based MAO Inhibitors

Ladostigil (TV-3326)

  • Structure : Combines carbamate and propargylamine moieties.
  • Dual Activity : Inhibits MAO-B and acetylcholinesterase, used in Alzheimer’s and PD.
  • Contrast with AGN-1133 : Broader mechanism but increased complexity in pharmacokinetics.

N,N-Di(2-propynyl)-N-methylamine

  • Structure : Dual propargyl groups on nitrogen.
  • Activity : Hypothesized to enhance MAO-B binding but lacks indane’s rigid backbone, reducing selectivity .

Structural Determinants of MAO-B Inhibition

  • Propargyl Group : Essential for irreversible inhibition via covalent bond formation with FAD cofactor.
  • Indane Core : Rigid structure optimizes spatial orientation for MAO-B binding.
  • Substituent Effects :
    • Methyl groups on nitrogen reduce off-target interactions.
    • Methoxy or halogen substitutions on the indane ring modulate potency and blood-brain barrier penetration .

Research Findings and Clinical Implications

  • AGN-1133 : Preclinical studies highlight its MAO-B inhibition but favor rasagiline for clinical use due to superior selectivity .
  • Safety Profile : Propargylamine-based inhibitors like AGN-1133 avoid hepatotoxicity seen in older hydrazine-based MAO inhibitors (e.g., phenelzine).

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